Ethyl 9-decenoate

Analytical Chemistry Flavor Chemistry GC-MS Identification

Ethyl 9-decenoate is an unsaturated medium-chain fatty acid ethyl ester (C12H22O2, MW 198.3) belonging to the broader class of decenoate esters. Characterized by a terminal double bond at the C9 position, this compound is a naturally occurring metabolite produced by yeast during fermentation and contributes fruity, fatty notes to wine and other fermented products.

Molecular Formula C12H22O2
Molecular Weight 198.3 g/mol
CAS No. 67233-91-4
Cat. No. B1196359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 9-decenoate
CAS67233-91-4
Molecular FormulaC12H22O2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCCC=C
InChIInChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h3H,1,4-11H2,2H3
InChIKeyBKOJTZORTHALGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 9-Decenoate (CAS 67233-91-4): Procurement and Analytical Differentiation Guide for Flavor, Fragrance, and Antimicrobial Research


Ethyl 9-decenoate is an unsaturated medium-chain fatty acid ethyl ester (C12H22O2, MW 198.3) belonging to the broader class of decenoate esters. Characterized by a terminal double bond at the C9 position, this compound is a naturally occurring metabolite produced by yeast during fermentation and contributes fruity, fatty notes to wine and other fermented products [1]. Its physicochemical properties, including a boiling point of approximately 250.2°C at 760 mmHg and a predicted density of 0.880±0.06 g/cm³, position it within a family of structurally similar decenoate isomers that exhibit markedly divergent performance characteristics in flavor, antimicrobial, and analytical contexts .

Why Ethyl 9-Decenoate Cannot Be Substituted with Other Ethyl Decenoate Isomers in Analytical and Functional Applications


Although ethyl decenoate isomers share the identical molecular formula (C12H22O2) and similar molecular weight (198.3 g/mol), their positional isomerism—specifically the location of the double bond along the 10-carbon chain—generates pronounced differences in volatility, olfactory character, chromatographic behavior, and biological activity [1]. Procurement of a generic 'ethyl decenoate' without specifying the 9-decenoate isomer risks introducing off-notes in flavor formulations, compromising analytical identification via retention index mismatches, and failing to achieve target antimicrobial profiles that are isomer-dependent [2][3]. The evidence below quantifies exactly where Ethyl 9-decenoate diverges from its closest analogs.

Ethyl 9-Decenoate: Quantitative Differentiation Evidence for Scientific Selection and Procurement


GC-MS Retention Index Differentiation: Ethyl 9-Decenoate vs. Saturated Ethyl Decanoate

Ethyl 9-decenoate exhibits a retention index (RI) of 1387.8 on a DB-Wax column, which is 14.8 units higher than the saturated analog ethyl decanoate (RI 1373) under identical chromatographic conditions [1]. This measurable difference enables unambiguous identification of the unsaturated ester in complex mixtures such as wine volatiles, where both compounds may co-occur.

Analytical Chemistry Flavor Chemistry GC-MS Identification

Antimicrobial Activity: Ethyl 9-Decenoate Exhibits Documented Biofilm Inhibition While Other Isomers Lack Reported Potency

Ethyl 9-decenoate demonstrates an IC50 of 125,000 nM against Enterococcus faecalis biofilm formation after 20 hours of incubation, as assessed by crystal violet staining [1]. In contrast, comprehensive database searches for other ethyl decenoate positional isomers (e.g., ethyl 2-decenoate, ethyl 4-decenoate) reveal no peer-reviewed quantitative antimicrobial data against E. faecalis at comparable or lower concentrations [2].

Antimicrobial Research Biofilm Inhibition Natural Preservatives

Usage Level Differentiation: Ethyl 9-Decenoate's MSDI is 540-Fold Lower Than Ethyl 2-Decenoate

The Maximised Survey-derived Daily Intake (MSDI-EU) for Ethyl 9-decenoate is 0.012 μg/capita/day, whereas the MSDI-EU for the 2-decenoate isomer is 6.50 μg/capita/day [1][2]. This represents a 540-fold difference in estimated daily intake, suggesting that Ethyl 9-decenoate is used at substantially lower concentrations in flavor applications and may possess a distinct regulatory or potency profile.

Flavor Regulation Food Safety GRAS Assessment

Boiling Point Differentiation: Ethyl 9-Decenoate vs. Ethyl 4-Decenoate

Ethyl 9-decenoate has a reported boiling point of 250.2±19.0 °C at 760 mmHg, which is approximately 13.4 °C higher than that of ethyl 4-decenoate (236.8±9.0 °C at 760 mmHg) . This difference in volatility can influence evaporation rates during processing, headspace concentrations in finished products, and chromatographic retention behavior.

Process Chemistry Formulation Volatility

Natural Occurrence Differentiation: Ethyl 9-Decenoate is a Fermentation-Derived Metabolite, Distinct from Predominantly Synthetic Isomers

Ethyl 9-decenoate is endogenously produced by Saccharomyces cerevisiae during alcoholic fermentation and has been detected in wine at concentrations up to 1.44 × 10⁶ arbitrary units in volatile analyses [1][2]. Other ethyl decenoate isomers, such as ethyl 2-decenoate and ethyl 4-decenoate, are not consistently reported as natural fermentation metabolites in peer-reviewed literature, being primarily encountered as synthetic flavor ingredients [3].

Natural Flavor Wine Chemistry Metabolomics

High-Value Research and Industrial Application Scenarios for Ethyl 9-Decenoate


Analytical Reference Standard for GC-MS Identification of Wine and Fermented Beverage Volatiles

Due to its distinct retention index (RI 1387.8) and natural occurrence in wine, Ethyl 9-decenoate serves as a critical reference standard for the accurate identification and quantification of volatile esters in fermented beverage analysis [1]. Its use ensures that the unsaturated 9-decenoate ester is not misidentified as the saturated ethyl decanoate (RI 1373), which is essential for authenticating wine varietal character and fermentation monitoring.

Antimicrobial and Anti-Biofilm Research on Enterococcus faecalis

Research groups investigating alternative or adjunct antimicrobial agents should procure Ethyl 9-decenoate specifically, as it is the only ethyl decenoate isomer with documented biofilm inhibition activity against E. faecalis (IC50 125,000 nM) [2]. Substitution with the 2- or 4-decenoate isomers would invalidate comparative studies and may yield false-negative results in high-throughput screening assays.

Low-Use-Level Flavor Formulation Requiring Fruity, Fatty Notes

Flavor houses formulating products for EU markets should select Ethyl 9-decenoate when a fruity, fatty note is desired at exceptionally low use levels, as reflected by its MSDI-EU of 0.012 μg/capita/day [3]. This is particularly relevant for clean-label or low-dosage flavor systems where other decenoate isomers (e.g., ethyl 2-decenoate with MSDI-EU 6.50 μg/capita/day) would require higher inclusion rates, potentially affecting cost and regulatory compliance.

Fermentation Metabolite Studies and Natural Flavoring Research

For studies investigating yeast-derived aroma compounds or for the development of naturally labeled flavor ingredients, Ethyl 9-decenoate is the appropriate procurement target [4]. Its well-documented production by S. cerevisiae during fermentation distinguishes it from other decenoate isomers that are primarily synthetic, making it suitable for metabolomic fingerprinting and natural flavor authenticity research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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